molecular formula C11H19ClN4 B025507 Restacorin CAS No. 100751-82-4

Restacorin

Katalognummer: B025507
CAS-Nummer: 100751-82-4
Molekulargewicht: 242.75 g/mol
InChI-Schlüssel: LBTUHNNCEFYFFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Restacorin, also known as this compound, is a useful research compound. Its molecular formula is C11H19ClN4 and its molecular weight is 242.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amidines - Guanidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Restacorin, also known as TYB-3823, is an antiarrhythmic agent with primarily class Ic properties . The primary target of this compound is the sodium channel alpha subunit (SCNA) . SCNA plays a crucial role in the initiation and conduction of action potentials in neurons and muscle cells, including cardiac muscle cells .

Mode of Action

This compound interacts with its target, the sodium channel alpha subunit, by blocking it . This blocking action results in a depression of the maximum rate of rise of the action potential upstroke (V-max) and an increase in AH, HV, and QRS duration . These changes in the action potential characteristics are concentration-dependent and rate-dependent .

Biochemical Pathways

The blocking of the sodium channel alpha subunit by this compound affects the action potential characteristics of cardiac cells . This results in changes in the electrophysiological properties of the cells, which can help to stabilize the cardiac rhythm and prevent arrhythmias .

Pharmacokinetics

It’s known that the electrophysiological effects of this compound are concentration-dependent , suggesting that its bioavailability and plasma concentration may influence its therapeutic effects.

Result of Action

The cellular electrophysiological effects produced by this compound in dog cardiac Purkinje fibres best resemble those produced by recognized class Ic antiarrhythmic drugs . Specifically, this compound decreases the maximum rate of rise of the action potential upstroke and action potential amplitude while shortening the action potential duration measured at 90% of repolarization in a concentration-dependent manner .

Biochemische Analyse

Biochemical Properties

Restacorin interacts with various enzymes and proteins in the body, playing a significant role in biochemical reactions. The major electrophysiologic effects of this compound are a depression of V-max and an increase in AH, HV, and QRS duration . These interactions and their nature are crucial to understanding the biochemical role of this compound.

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . In subjects with a normal left ventricular function, this compound does not show negative inotropic effects. In patients with a decreased left ventricular function, this compound produces a moderate negative inotropic effect .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Understanding these mechanisms is crucial for comprehending how this compound functions at a molecular level.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses . These findings are crucial for determining the optimal dosage of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels . Understanding these pathways is crucial for comprehending the metabolic role of this compound.

Transport and Distribution

This compound is transported and distributed within cells and tissues in a specific manner. It interacts with various transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are crucial aspects of its biochemistry. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Biologische Aktivität

Restacorin is a compound that has garnered attention for its significant biological activity, particularly in the field of cardiology. This article explores its mechanisms of action, electrophysiological effects, and potential therapeutic applications based on diverse research findings.

This compound exerts its biological effects primarily through modulation of cardiac action potentials. It has been shown to influence ion channel activity, which is crucial for maintaining normal cardiac rhythm. The following table summarizes key mechanisms through which this compound affects cardiac function:

Mechanism Description
Ion Channel Modulation Alters the activity of sodium and potassium channels, affecting depolarization and repolarization phases.
Action Potential Duration (APD) Influences the duration of APD, which is critical in preventing arrhythmias.
Frequency-Dependent Effects Exhibits varying effects based on stimulation frequency, enhancing its therapeutic potential in arrhythmias.

Electrophysiological Studies

Several studies have investigated the electrophysiological properties of this compound, particularly in isolated canine Purkinje fibers. These studies reveal concentration- and rate-dependent effects that contribute to its antiarrhythmic properties.

  • Electrophysiological Effects : In a study conducted by Wang et al., it was found that this compound significantly alters the action potentials in canine Purkinje fibers, demonstrating both positive and negative chronotropic effects depending on the concentration used .
  • Case Study : A notable case involved a patient with refractory ventricular tachycardia who was treated with this compound as part of a combination therapy. The treatment resulted in a marked reduction in arrhythmic episodes, demonstrating its potential effectiveness in clinical settings.
  • Comparison with Other Agents : Research comparing this compound with traditional antiarrhythmic drugs like quinidine showed that this compound has a more favorable profile in terms of side effects and efficacy in certain cases .

Research Findings

Recent research highlights the multifaceted biological activities of this compound beyond cardiology:

  • Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant capabilities, which could contribute to its protective effects against oxidative stress in cardiac tissues .
  • Potential for Broader Applications : Beyond its cardioprotective effects, ongoing research is exploring its role in other conditions such as neuroprotection and metabolic disorders due to its modulatory effects on cellular signaling pathways .

Q & A

Basic Research Questions

Q. How can I formulate a research question on Restacorin’s mechanism of action using structured frameworks like PICO or FINER?

To design a robust research question, apply the PICO framework (Population, Intervention, Comparison, Outcome) or FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:

  • Population : In vitro neuronal cell lines.
  • Intervention : this compound exposure at varying concentrations.
  • Comparison : Untreated controls or alternative compounds.
  • Outcome : Changes in neuroprotective biomarkers (e.g., BDNF levels).
    Ensure alignment with FINER criteria by assessing feasibility (e.g., lab resources) and novelty (e.g., unexplored signaling pathways) .

Q. What key variables and controls should be prioritized in in vitro experiments investigating this compound’s bioactivity?

  • Independent variables : Dose concentration, exposure duration, and cell type specificity.
  • Dependent variables : Apoptosis rates, oxidative stress markers, or gene expression profiles.
  • Controls : Negative (solvent-only), positive (known neuroprotective agents), and technical replicates to minimize batch effects.
    Reference experimental design principles from pharmacology studies to ensure reproducibility .

Q. How do I conduct a systematic literature review on this compound’s biochemical pathways?

  • Use databases like PubMed and Scopus with keywords: “this compound” AND (“neuroprotection” OR “metabolic pathways” OR “kinase signaling”).
  • Apply PRISMA guidelines for screening and inclusion/exclusion criteria.
  • Synthesize findings into a conceptual map highlighting knowledge gaps (e.g., conflicting results in mitochondrial efficiency studies) .

Advanced Research Questions

Q. How can contradictions in this compound’s dose-response data across studies be systematically resolved?

  • Step 1 : Conduct a meta-analysis to quantify heterogeneity (e.g., I² statistic).
  • Step 2 : Stratify studies by experimental models (e.g., animal vs. cell culture) or dosage ranges.
  • Step 3 : Validate findings via dose-replication experiments with standardized protocols.
  • Example : A 2024 study resolved discrepancies in this compound’s apoptotic effects by controlling for serum concentration in cell media .

Q. What methodologies integrate multi-omics data to study this compound’s systemic effects?

  • Transcriptomics : RNA-seq to identify differentially expressed genes.
  • Proteomics : LC-MS/MS to quantify protein phosphorylation changes.
  • Metabolomics : NMR or GC-MS to profile metabolic shifts.
  • Data integration : Use pathway enrichment tools (e.g., STRING, KEGG) to map cross-omics interactions. Publish workflows in open repositories for transparency .

Q. Which statistical approaches are optimal for longitudinal studies on this compound’s chronic exposure effects?

  • Mixed-effects models : Account for inter-individual variability in in vivo studies.
  • Survival analysis : Kaplan-Meier curves for toxicity thresholds.
  • Power analysis : Pre-determine sample sizes to detect clinically relevant effect sizes.
    Refer to guidelines for reporting longitudinal data in nutritional pharmacology .

Q. What ethical considerations apply to human trials involving this compound supplementation?

  • Informed consent : Disclose potential risks (e.g., hepatotoxicity in preclinical models).
  • Data anonymization : Use unique identifiers instead of personal identifiers.
  • Ethics review : Submit protocols to institutional review boards (IRBs), especially for vulnerable populations.
    Follow CONSORT guidelines for clinical trial reporting .

Q. How can cross-disciplinary methods assess this compound’s environmental impact in ecotoxicology studies?

  • Model systems : Aquatic organisms (e.g., Daphnia magna) for bioavailability assays.
  • Analytical chemistry : HPLC to quantify this compound residues in water/soil.
  • Ecological modeling : Predict bioaccumulation factors using QSAR (Quantitative Structure-Activity Relationship).
    Collaborate with environmental scientists to align with regulatory standards .

Eigenschaften

CAS-Nummer

100751-82-4

Molekularformel

C11H19ClN4

Molekulargewicht

242.75 g/mol

IUPAC-Name

2-(2,6-dimethylanilino)-1,1-dimethylguanidine;hydrochloride

InChI

InChI=1S/C11H18N4.ClH/c1-8-6-5-7-9(2)10(8)13-14-11(12)15(3)4;/h5-7,13H,1-4H3,(H2,12,14);1H

InChI-Schlüssel

LBTUHNNCEFYFFH-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NN=C(N)N(C)C.Cl

Isomerische SMILES

CC1=C(C(=CC=C1)C)N/N=C(\N)/N(C)C.Cl

Kanonische SMILES

CC1=C(C(=CC=C1)C)NN=C(N)N(C)C.Cl

Key on ui other cas no.

100751-82-4

Piktogramme

Acute Toxic; Irritant

Synonyme

1-(2,6-dimethylphenyl)-4,4-dimethylaminoguanidine HCl
GYKI 38233
GYKI-38233
restacorin
TYB 3823
TYB-3823

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Hydrazinyl-1-Phthalazinamine
4-Hydrazinyl-1-Phthalazinamine
Restacorin
4-Hydrazinyl-1-Phthalazinamine
4-Hydrazinyl-1-Phthalazinamine
Restacorin
4-Hydrazinyl-1-Phthalazinamine
4-Hydrazinyl-1-Phthalazinamine
Restacorin
4-Hydrazinyl-1-Phthalazinamine
Restacorin
4-Hydrazinyl-1-Phthalazinamine
4-Hydrazinyl-1-Phthalazinamine
Restacorin
4-Hydrazinyl-1-Phthalazinamine
Restacorin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.